2,4-dichloro-N-[5-cyano-11-methyl-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide
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Overview
Description
2,4-dichloro-N-[5-cyano-11-methyl-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes multiple functional groups such as cyano, isobutyl, and dichloro substituents, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[5-cyano-11-methyl-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyano group: This step often involves the use of cyanoacetylation reactions, where cyanoacetic acid derivatives react with amines to form cyanoacetamides.
Substitution reactions:
Final coupling: The final step involves coupling the pyrimidine core with the benzamide moiety under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[5-cyano-11-methyl-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated precursors and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
2,4-dichloro-N-[5-cyano-11-methyl-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it suitable for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[5-cyano-11-methyl-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The cyano and dichloro groups may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(3-cyano-1-isobutyl-5-oxo-1,5-dihydro-2H-pyrimidin-2-ylidene)benzamide
- 2,4-dichloro-N-(3-cyano-1-isobutyl-10-methyl-5-oxo-1,5-dihydro-2H-pyrido[1,2-a]pyrimidin-2-ylidene)benzamide
Uniqueness
The uniqueness of 2,4-dichloro-N-[5-cyano-11-methyl-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide lies in its specific combination of functional groups and its potential for diverse applications. The presence of both cyano and dichloro groups, along with the pyrimidine core, provides a unique chemical profile that can be exploited for various scientific and industrial purposes.
Properties
CAS No. |
573942-05-9 |
---|---|
Molecular Formula |
C24H19Cl2N5O2 |
Molecular Weight |
480.3g/mol |
IUPAC Name |
2,4-dichloro-N-[5-cyano-11-methyl-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide |
InChI |
InChI=1S/C24H19Cl2N5O2/c1-13(2)12-31-21(29-23(32)17-7-6-16(25)10-19(17)26)15(11-27)9-18-22(31)28-20-14(3)5-4-8-30(20)24(18)33/h4-10,13H,12H2,1-3H3 |
InChI Key |
LJIONSVGVNXODL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=NC(=O)C4=C(C=C(C=C4)Cl)Cl)N3CC(C)C)C#N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=NC(=O)C4=C(C=C(C=C4)Cl)Cl)N3CC(C)C)C#N |
Origin of Product |
United States |
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